molecular formula C22H17N3O2 B12335218 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Cat. No.: B12335218
M. Wt: 355.4 g/mol
InChI Key: QQOFTTCJSNKCQQ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of hydrazones with ortho-substituted benzoyl chlorides under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is unique due to its specific indazole core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(2-methylbenzoyl)-N-phenylindazole-3-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-15-9-5-6-12-17(15)22(27)25-19-14-8-7-13-18(19)20(24-25)21(26)23-16-10-3-2-4-11-16/h2-14H,1H3,(H,23,26)

InChI Key

QQOFTTCJSNKCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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